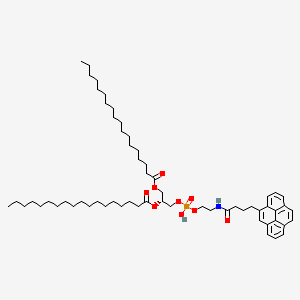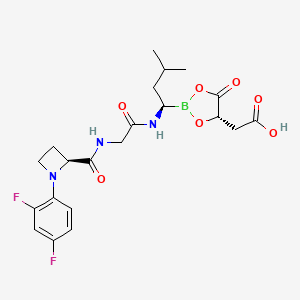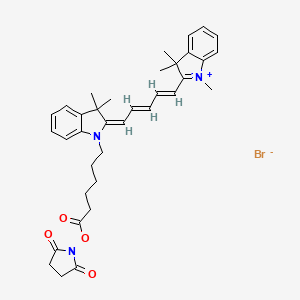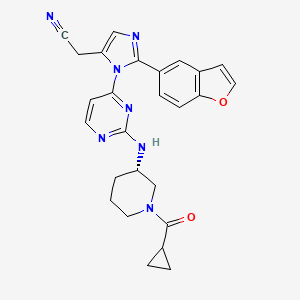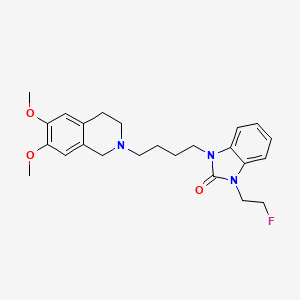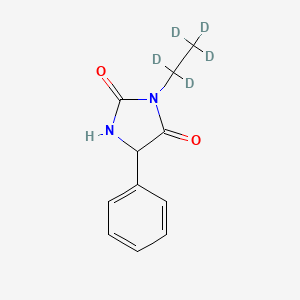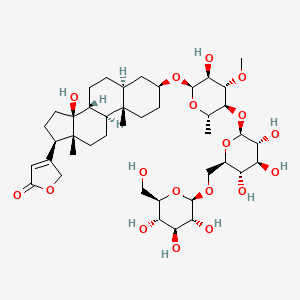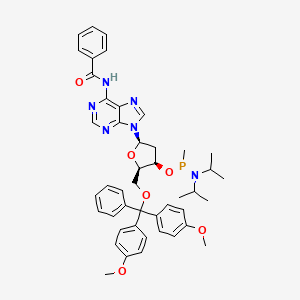
5'-DMTr-dA(Bz)-Methyl phosphonamidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: is a compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite derivative of deoxyadenosine, which is a nucleoside component of DNA. The compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, a benzoyl (Bz) group protecting the exocyclic amine of adenine, and a methyl phosphonamidite group at the 3’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the Exocyclic Amine: The exocyclic amine of adenine is protected using benzoyl chloride (Bz-Cl) in the presence of a base.
Formation of the Phosphoramidite: The 3’ hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and high-purity reagents to ensure consistency and high yield. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using oxidizing agents such as iodine in the presence of water.
Deprotection: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid (TCA) in dichloromethane (DCM). The benzoyl group can be removed using basic conditions, such as ammonium hydroxide.
Coupling: The phosphoramidite group can react with a hydroxyl group of another nucleoside to form a phosphite triester linkage, which can then be oxidized to a phosphate triester.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, water.
Deprotecting Agents: Trichloroacetic acid (TCA), ammonium hydroxide.
Coupling Agents: Diisopropylethylamine (DIPEA), tetrazole.
Major Products Formed:
Phosphate Triesters: Formed after oxidation of the phosphite triester intermediate.
Deprotected Nucleosides: Formed after removal of the DMT and benzoyl protecting groups
Wissenschaftliche Forschungsanwendungen
Chemistry:
Oligonucleotide Synthesis: Used as a building block in the automated synthesis of DNA oligonucleotides, which are essential for various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing.
Biology:
Gene Synthesis: Facilitates the synthesis of specific gene sequences for research and therapeutic purposes.
Antisense Therapy: Used in the synthesis of antisense oligonucleotides, which can bind to specific mRNA sequences to inhibit gene expression.
Medicine:
Diagnostic Tools: Used in the development of diagnostic assays for detecting genetic mutations and infectious diseases.
Therapeutic Agents: Potential use in the development of oligonucleotide-based drugs for treating genetic disorders and cancers.
Industry:
Biotechnology: Employed in the production of synthetic genes and custom DNA sequences for various biotechnological applications.
Pharmaceuticals: Used in the synthesis of oligonucleotide-based therapeutics and diagnostic agents
Wirkmechanismus
The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group facilitates the formation of phosphite triester linkages between nucleosides, which are then oxidized to form stable phosphate triester linkages. This process is essential for the stepwise assembly of DNA sequences. The protecting groups (DMT and Bz) ensure that the reactive sites of the nucleoside are protected during the synthesis process, preventing unwanted side reactions and ensuring high yield and purity of the final oligonucleotide product .
Vergleich Mit ähnlichen Verbindungen
- 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Uniqueness:
- Base Protection: The use of benzoyl (Bz) protection for the exocyclic amine of adenine is unique compared to other nucleosides, which may use different protecting groups such as acetyl or isobutyryl.
- Applications: While all these compounds are used in oligonucleotide synthesis, the specific base protection and reactivity of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite make it particularly suitable for certain applications, such as antisense therapy and gene synthesis .
Eigenschaften
Molekularformel |
C45H51N6O6P |
|---|---|
Molekulargewicht |
802.9 g/mol |
IUPAC-Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1 |
InChI-Schlüssel |
SHLCUYWRZCTCOJ-WKUHJHGBSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



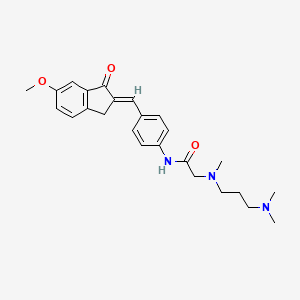
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
